Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester is a boron-containing organic compound characterized by its unique bicyclic structure. It has the molecular formula and a molecular weight of approximately 316.34 g/mol . The compound features two 2,6,6-trimethylbicyclo[3.1.1]heptane moieties linked to a borinic acid functional group, which is esterified with a methyl group. This structural arrangement imparts distinctive chemical properties to the compound, making it of interest in various chemical and biological applications.
Research into the biological activity of borinic acid derivatives suggests potential antimicrobial properties. Compounds similar to borinic acid have been shown to exhibit activity against various bacterial strains and fungi, making them candidates for pharmaceutical applications . Specific studies highlight their efficacy in inhibiting bacterial growth, which could lead to new treatments for infections resistant to conventional antibiotics.
The synthesis of borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester typically involves:
Borinic acid derivatives have several applications:
Interaction studies focusing on borinic acids have revealed their potential in forming complexes with biomolecules. For instance:
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester shares similarities with other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Boronic Acid | Simple structure with one boron atom | Basic building block for many derivatives |
(+)-B-methoxydiisopinocampheylborane | Contains two isopinocampheyl groups | Used extensively in asymmetric synthesis |
Borinic Acid Derivatives | Varying alkyl or aryl groups attached | Diverse reactivity based on substituents |
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester stands out due to its complex bicyclic structure and dual functionality as both a boron source and an ester moiety.